molecular formula C10H14O3S B13605504 Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate CAS No. 90513-07-8

Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate

Cat. No.: B13605504
CAS No.: 90513-07-8
M. Wt: 214.28 g/mol
InChI Key: LZWYNUQFMLXYJY-UHFFFAOYSA-N
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Description

Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate is a synthetically versatile thiophene derivative of significant interest in medicinal chemistry and organic synthesis. As a member of the thiophene class, this compound serves as a key building block for the construction of more complex molecules with potential biological activity. Thiophene cores are recognized as privileged pharmacophores in drug discovery, with demonstrated utility in developing compounds exhibiting anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties . The presence of both ester and hydroxyl functional groups on the thiophene ring makes this compound a valuable intermediate for further chemical modifications, including ester hydrolysis, reduction, and nucleophilic substitution reactions. The primary research value of this compound lies in its application as a synthetic precursor. Structurally similar 2-amino-3-methylcarboxylate thiophene derivatives have shown pronounced, tumor-selective anti-proliferative activity in the nanomolar range, with some analogs demonstrating high selectivity indices exceeding 1000-fold for sensitive versus insensitive tumor cell lines . The compound's molecular framework allows it to participate in various metal-catalyzed and metal-free synthetic transformations, facilitating the development of combinatorial libraries for high-throughput screening . In material science, thiophene derivatives are extensively utilized in the fabrication of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs) due to their favorable electronic properties . The mechanism of action for thiophene-based compounds varies depending on the specific derivatives and biological targets. Research indicates that some cytotoxic thiophene derivatives localize predominantly in the endoplasmic reticulum of tumor cells, suggesting a potential mechanism involving disruption of cellular processes in sensitive cell types . The sulfur atom in the thiophene ring can enhance drug-receptor interactions through additional hydrogen bonding, while the ring system itself often serves as an effective bio-isostere for phenyl rings, improving metabolic stability and binding affinity . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

90513-07-8

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H14O3S/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h5-7,11H,3-4H2,1-2H3

InChI Key

LZWYNUQFMLXYJY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(S1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Sonogashira Coupling Followed by Catalytic Hydrogenation

One of the most direct and well-documented methods to prepare this compound involves a palladium-catalyzed Sonogashira coupling of 5-bromo-thiophene-2-carboxylic acid methyl ester with an appropriate alkyne bearing a hydroxyalkyl substituent, followed by catalytic hydrogenation to saturate the alkyne to the hydroxyalkyl side chain.

  • Step 1: Sonogashira Coupling
    The coupling is performed between 5-bromo-thiophene-2-carboxylic acid methyl ester and but-3-yn-1-ol (an alkyne with a terminal hydroxy group). This reaction proceeds under palladium catalysis, typically Pd(PPh3)2Cl2, with a copper(I) co-catalyst and a base, in an inert atmosphere. The product is an unsaturated alcohol intermediate with a triple bond.

  • Step 2: Catalytic Hydrogenation
    The unsaturated alcohol is then subjected to catalytic hydrogenation, commonly using palladium on carbon under hydrogen gas, converting the alkyne to the saturated 3-hydroxybutyl side chain, yielding this compound in quantitative yield.

This method is reported in the synthesis of related compounds with high efficiency and purity, as exemplified in studies focusing on antifolate derivatives with thienoyl side chains.

Oxidation and Functional Group Transformations

Following the formation of the hydroxybutyl-substituted thiophene ester, further oxidation steps can be employed to convert the hydroxy group into carboxylic acids or other functionalities, depending on synthetic goals. For example, Jones reagent oxidation can convert the primary alcohol to the corresponding acid, which can be further transformed into acid chlorides or α-bromomethylketones for subsequent condensation reactions.

Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Sonogashira Coupling 5-bromo-thiophene-2-carboxylic acid methyl ester, but-3-yn-1-ol, Pd catalyst, CuI, base, inert atmosphere Quantitative (near 100%) Efficient coupling to form 5-(3-hydroxyprop-1-ynyl)thiophene-2-carboxylate intermediate
Catalytic Hydrogenation Pd/C, H2 gas, room temperature or mild conditions Quantitative (near 100%) Saturation of alkyne to hydroxybutyl side chain
Oxidation (optional) Jones reagent (CrO3/H2SO4), acetone, 0 °C to room temperature High Converts hydroxy group to carboxylic acid if needed
Industrial ring formation Dimethyl 3-oxoglutarate with malonitrile, morpholine catalyst, methanol, sulfur, reflux 1.5-3 hours ≥77 High purity thiophene intermediates, scalable

Purification and Characterization

  • Isolation : After catalytic hydrogenation, the product is typically purified by standard extraction and chromatographic techniques to remove palladium residues and side products.

  • Characterization : The compound is characterized by nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm the presence of the hydroxybutyl side chain and methyl ester functionalities.

  • Purity : Industrial processes emphasize achieving purities above 97%, which is critical for pharmaceutical applications.

Summary of Preparation Method

The most reliable and documented method to prepare this compound is a two-step process:

  • Sonogashira coupling of 5-bromo-thiophene-2-carboxylic acid methyl ester with but-3-yn-1-ol to introduce the hydroxyalkyne side chain.

  • Catalytic hydrogenation of the alkyne to the saturated hydroxybutyl side chain.

This approach offers high yields, mild reaction conditions, and scalability. Additional oxidation or functional group transformations can be performed based on downstream synthetic requirements.

Chemical Reactions Analysis

Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Key Observations :

  • Bulky aromatic substituents (e.g., carbazolyl in 6a) increase melting points due to enhanced π-π stacking .
  • Polar substituents like hydroxyl or ester groups improve solubility, as seen in Methyl 5-chloro-3-hydroxythiophene-2-carboxylate .

Palladium-Catalyzed Cross-Coupling

Compounds like 6a–6c () are synthesized via Suzuki-Miyaura coupling, achieving yields of 80–85% using Pd(PPh₃)₂Cl₂ and arylboronic acids . This method is efficient for introducing aryl/heteroaryl groups but requires inert conditions.

Alkylation Reactions

Methyl 5-((6-bromoindazolyl)methyl)thiophene-2-carboxylate (7) is synthesized via NaH-mediated alkylation of 6-bromoindazole with methyl 5-(bromomethyl)thiophene-2-carboxylate in DMF . This approach is suitable for introducing alkyl or heteroalkyl chains but may require strict temperature control.

Hydrolysis and Functionalization

Hydroxybutyl substituents could be introduced via Grignard reactions or reduction of ketone intermediates, as seen in related compounds (e.g., ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate, CAS 5556-20-7) .

Biological Activity

Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiophene ring substituted with a hydroxyl butyl group and a carboxylate ester. The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring followed by the introduction of the hydroxyl butyl group and subsequent esterification.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluating various thiophene derivatives found that compounds with hydroxyl substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using standard disk diffusion methods, with results indicating that the compound demonstrated a notable inhibition zone against Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
This compound20 mm (78%)18 mm (75%)
Control (Ampicillin)25 mm (100%)23 mm (92%)

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound inhibits cell proliferation in cancer cell lines, particularly those expressing folate receptors. The mechanism appears to involve selective targeting of cellular pathways associated with tumor growth.

A notable study reported that compounds similar to this compound exhibited IC50 values in the micromolar range against ovarian carcinoma cells, indicating substantial efficacy.

The biological activity of this compound is attributed to its interaction with specific cellular targets:

  • Folate Receptors : The compound selectively binds to folate receptors, facilitating its uptake into cancer cells.
  • Cell Cycle Inhibition : It disrupts normal cell cycle progression, leading to apoptosis in malignant cells.
  • Reactive Oxygen Species (ROS) Generation : Thiophene derivatives are known to induce oxidative stress in target cells, contributing to their cytotoxic effects.

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective in ovarian cancer models.
  • Animal Models : In vivo studies using SCID mice bearing IGROV1 tumors showed that treatment with this compound led to tumor regression, supporting its potential as an anticancer agent.

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-(3-hydroxybutyl)thiophene-2-carboxylate to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions with careful control of solvents, catalysts, and reaction conditions. For example:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in substitution reactions (e.g., introducing the hydroxybutyl group) .
  • Catalysts : Triethylamine (TEA) is effective for neutralizing byproducts in esterification or amidation steps .
  • Temperature control : Maintaining reflux conditions (e.g., 80–100°C) ensures complete reaction while avoiding decomposition .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., using methanol-water gradients) improves purity, as demonstrated in analogous thiophene syntheses .

Q. What advanced techniques are recommended for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed information on substituent positions and stereochemistry. For example, coupling constants in ¹H NMR can confirm the hydroxybutyl group’s conformation .
  • X-ray crystallography : Resolves bond lengths and angles, critical for understanding electronic properties and reactivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
  • Ventilation : Use fume hoods to mitigate respiratory exposure (Specific Target Organ Toxicity—Single Exposure, Category 3) .
  • Spill management : Absorb spills with inert materials (e.g., sand) and avoid aqueous runoff to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiophene derivatives like this compound?

Methodological Answer:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for antitumor studies) and controls to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., hydroxybutyl vs. chlorophenyl groups) to isolate bioactive moieties .
  • Dose-response validation : Repeat experiments across multiple concentrations to confirm IC₅₀ values and eliminate false positives .

Q. What methodologies are effective for studying the compound’s potential applications in material science?

Methodological Answer:

  • Electrochemical analysis : Cyclic voltammetry evaluates redox behavior, relevant for conductive polymers .
  • Thermogravimetric analysis (TGA) : Measures thermal stability under nitrogen/air atmospheres to assess suitability for high-temperature applications .
  • Optical characterization : UV-Vis and fluorescence spectroscopy identify π-π* transitions for optoelectronic device development .

Q. How can researchers assess the stability and degradation pathways of this compound under varying conditions?

Methodological Answer:

  • Accelerated aging studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate long-term storage .
  • HPLC-MS monitoring : Detect degradation products (e.g., hydrolyzed carboxylates or oxidized thiophene rings) .
  • pH-dependent stability : Test solubility and decomposition in buffers (pH 2–12) to identify labile functional groups .

Q. What regulatory considerations apply to the use of this compound in academic research?

Methodological Answer:

  • TSCA compliance : Ensure the compound is listed on the Toxic Substances Control Act inventory for U.S. lab use .
  • Proposition 65 : Label products appropriately if California-regulated carcinogens/byproducts are detected .
  • Waste disposal : Follow EPA guidelines for halogenated organic waste, including incineration or licensed chemical disposal services .

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